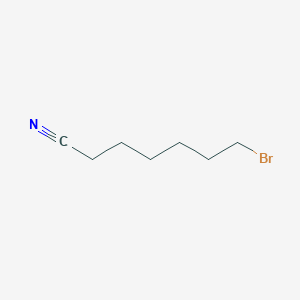

7-Bromoheptanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVQSKCGHAPHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066667 | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20965-27-9 | |

| Record name | 7-Bromoheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20965-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020965279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Bromoheptanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU9RNB7TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Bromoheptanenitrile chemical properties and structure

An In-depth Technical Guide to 7-Bromoheptanenitrile: Structure, Properties, and Synthetic Utility

Executive Summary

This compound (CAS No. 20965-27-9) is a bifunctional linear C7 aliphatic compound featuring a terminal primary alkyl bromide and a terminal nitrile group. This unique architecture makes it a highly valuable and versatile building block in modern organic synthesis. Its differential reactivity allows for selective, stepwise functionalization, providing a robust platform for constructing complex molecular frameworks. This guide offers an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic profile, reactivity, and key applications, with a particular focus on its role in pharmaceutical development. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a linear chain molecule comprised of seven carbon atoms. The structure is defined by a bromo-functionalized methylene group at one terminus and a nitrile group at the other, separated by a flexible pentamethylene spacer. This separation is critical, as it minimizes inductive effects between the two functional groups, allowing each to exhibit its characteristic reactivity.

Key Identifiers and Synonyms:

-

IUPAC Name: this compound[1]

-

CAS Number: 20965-27-9[1]

-

Synonyms: 6-Cyanohexyl bromide, 1-Bromo-6-cyanohexane[1]

-

Molecular Formula: C₇H₁₂BrN[1]

-

SMILES: BrCCCCCCC#N[1]

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process scale-up.

| Property | Value | Source(s) |

| Molecular Weight | 190.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 140-141 °C at 14 mmHg | [1] |

| Density | 1.265 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.475 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Predicted Spectroscopic Profile

While full spectral data sets are often proprietary, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides a direct confirmation of the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2210 cm⁻¹ , which is highly characteristic of a nitrile functional group.[2][3]

-

C-H Stretch: A series of bands will appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the aliphatic methylene (CH₂) groups.[2][4]

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 650-550 cm⁻¹ , can be attributed to the C-Br stretching vibration.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will show distinct signals for each methylene group, with chemical shifts influenced by the adjacent functional groups.

-

δ ~3.4 ppm (triplet): The two protons on the carbon adjacent to the bromine atom (Br-CH₂ -). The electronegative bromine atom deshields these protons, shifting them downfield. The signal will be a triplet due to coupling with the adjacent CH₂ group.[5][6]

-

δ ~2.3 ppm (triplet): The two protons on the carbon adjacent to the nitrile group (-CH₂ -CN). The nitrile group also has a deshielding effect, though less pronounced than bromine. This signal will also appear as a triplet.[6]

-

δ ~1.3-1.9 ppm (multiplets): The remaining eight protons of the central methylene chain (-CH₂-(CH₂ )₄-CH₂-) will resonate as a series of overlapping multiplets in the typical aliphatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.

-

δ ~119 ppm: The carbon of the nitrile group (C N).[7]

-

δ ~33 ppm: The carbon atom bonded to the bromine (C H₂Br).[8][9]

-

δ ~17 ppm: The carbon atom adjacent to the nitrile group (C H₂CN).[7]

-

δ ~25-32 ppm: The remaining four methylene carbons of the aliphatic chain, with distinct chemical shifts for each.

Chemical Reactivity: A Bifunctional Platform

The synthetic power of this compound lies in the orthogonal reactivity of its two terminal functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations, including reduction and hydrolysis.

This differential reactivity allows for selective manipulation. For instance, nucleophilic substitution at the C-Br bond can be performed under conditions that leave the nitrile group intact. Common nucleophiles include amines, azides, carboxylates, and alkoxides. These reactions typically proceed via an Sₙ2 mechanism, favoring polar aprotic solvents like DMSO or DMF and moderate temperatures to minimize elimination side reactions.[10][11]

Conversely, the nitrile group can be selectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, providing a route to diaminoheptane derivatives.

Caption: Differential reactivity pathways of this compound.

Synthesis and Purification: A Representative Protocol

This compound is not naturally occurring and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a dibromoalkane with a cyanide salt. This method leverages the statistical likelihood of achieving monosubstitution under controlled conditions.

Reaction: Br-(CH₂)₆-Br + NaCN → Br-(CH₂)₆-CN + NaBr

Protocol: Synthesis from 1,6-Dibromohexane

-

Materials: 1,6-dibromohexane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), diethyl ether, deionized water, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.05 equivalents) portion-wise at room temperature. Causality: Using a slight excess of cyanide drives the reaction to completion. DMSO is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a favorable rate.[10]

-

Heat the reaction mixture to 90-100 °C and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of cold water.

-

Extract the aqueous phase three times with diethyl ether. Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Combine the organic extracts and wash sequentially with deionized water and brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless to light-yellow oil. The fraction boiling at 140-141 °C / 14 mmHg is collected.[1]

-

Applications in Advanced Synthesis: The Case of (±)-15-Deoxyspergualin

A prominent application of this compound is in the synthesis of (±)-15-deoxyspergualin (also known as Gusperimus), a potent immunosuppressive agent used clinically to treat acute allograft rejection.[6][12] Historical syntheses of this complex molecule were often lengthy and low-yielding. Convergent routes that utilize this compound as a key starting material have been shown to improve overall yields.[13]

In these synthetic strategies, the this compound molecule serves as a seven-carbon electrophilic linker. The alkyl bromide terminus reacts with a protected spermidine derivative, while the nitrile group is later transformed into the required guanidino functionality through reduction and subsequent guanidinylation steps.

Caption: Role of this compound in a convergent synthesis pathway.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is below +30°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile bifunctional reagent whose value is derived from its straightforward structure and predictable reactivity. The ability to selectively address either the alkyl bromide or the nitrile functionality provides chemists with a strategic tool for the efficient construction of complex target molecules. Its successful application in the synthesis of pharmaceuticals like 15-deoxyspergualin underscores its importance and potential in drug discovery and development. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

- PubChem. (n.d.). Heptanenitrile, 7-bromo-. National Center for Biotechnology Information.

- Pore, V. H., et al. (2011). Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. Bioorganic & Medicinal Chemistry Letters, 21(9), 2587-2590.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- UCLA Chemistry. (n.d.). Infrared Spectroscopy Table.

- University of Regensburg. (n.d.). 1H NMR Spectroscopy.

- LibreTexts Chemistry. (2021). Common nucleophilic substitution reactions.

- Amemiya, H. (1996). 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Artificial Organs, 20(8), 832-835.

- LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview.

- Michigan State University. (n.d.). Proton NMR Table.

- University of Wisconsin. (2021). 13C NMR Chemical Shifts.

- Loudon, G. M. & Parise, J. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- AQA A-Level Chemistry. (2020). Nucleophilic Substitution Mechanisms. YouTube.

- University of Puget Sound. (n.d.). Infrared Spectroscopy.

- NPTEL. (n.d.). 13C NMR spectroscopy.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- Li, X., et al. (2014). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 26(22), 7691-7694.

- Michigan State University. (n.d.). Carbon NMR Table.

Sources

- 1. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

A Senior Application Scientist's Technical Guide to 7-Bromoheptanenitrile (CAS No. 20965-27-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoheptanenitrile, also known as 6-cyanohexyl bromide, is a versatile bifunctional linear C7 building block essential in advanced organic synthesis. Its structure, featuring a terminal nitrile group and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials. This guide provides an in-depth characterization of this compound, detailing its physicochemical properties, comprehensive spectroscopic profile, synthetic utility, and essential safety protocols. The information herein is curated to empower researchers to confidently utilize this reagent, with a focus on the causality behind analytical methods and their interpretation.

Core Physicochemical & Structural Properties

This compound is a liquid at room temperature, appearing colorless to light yellow.[1] Its bifunctional nature—a terminal bromide and a nitrile separated by a hexamethylene chain—dictates its physical properties and chemical reactivity.

The key to its utility lies in the differential reactivity of its two functional groups. The primary bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions, while the nitrile group offers a pathway to amines, carboxylic acids, or ketones through reduction, hydrolysis, or addition of organometallic reagents, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20965-27-9 | [2] |

| Molecular Formula | C₇H₁₂BrN | [2][3] |

| Molecular Weight | 190.08 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 140-141 °C at 14 mmHg | [4] |

| Density | 1.265 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.475 | [5] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| InChI Key | HVVQSKCGHAPHMV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | N#CCCCCCCBr | [2] |

Synthesis and Purity Assessment Workflow

A common route for the synthesis of this compound involves the nucleophilic substitution of a dihaloalkane, such as 1,6-dibromohexane, with a cyanide salt. However, routes starting from materials like 6-chlorohexanol are also documented.[7] Post-synthesis, purification is critical and is typically achieved by vacuum distillation to separate the product from starting materials and byproducts.

Purity verification is a mandatory step before use in sensitive downstream applications. A multi-step analytical approach ensures the material's identity and purity.

Spectroscopic and Chromatographic Characterization

A robust characterization portfolio is essential for validating the structure and purity of this compound. Each technique provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The linear aliphatic chain results in significant signal overlap in the 1.4-2.0 ppm region, but the protons adjacent to the electron-withdrawing functional groups are shifted downfield to distinct regions.[8]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Position (Br-(CH₂)₇-CN) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |

| H₇ (Br-CH₂ -) | ~3.40 | Triplet (t) | 2H | Deshielded by the adjacent electronegative bromine atom. |

| H₂ (-CH₂ -CN) | ~2.35 | Triplet (t) | 2H | Deshielded by the anisotropic effect of the nitrile (C≡N) group. |

| H₆, H₃ | ~1.85, ~1.65 | Multiplets (m) | 4H | Protons adjacent to the deshielded methylenes (H₇ and H₂). |

| H₅, H₄ | ~1.50 | Multiplet (m) | 4H | Central methylene protons, least affected by functional groups. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's lack of symmetry, seven distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Position (Br-(CH₂)₇-CN) | Approx. Chemical Shift (δ, ppm) | Rationale for Shift |

| C₁ (-C N) | ~119.5 | Characteristic shift for a nitrile carbon. |

| C₇ (Br-C H₂) | ~33.5 | Electronegative bromine causes a downfield shift. |

| C₆ (-C H₂-CH₂Br) | ~32.0 | Beta-effect from the bromine atom. |

| C₂ (-C H₂-CN) | ~27.5 | Alpha-effect from the nitrile group. |

| C₃, C₅ | ~28.0, ~25.0 | Aliphatic carbons with minor differences based on proximity to functional groups. |

| C₄ (-CH₂-C H₂-CH₂-) | ~24.5 | The most shielded carbon, furthest from both functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[9] The spectrum of this compound is characterized by two prominent absorptions.

-

C≡N Stretch: A sharp, intense absorption band appears around 2247 cm⁻¹ . This is highly diagnostic for the nitrile functional group.

-

C-Br Stretch: A moderate absorption in the fingerprint region, typically around 645 cm⁻¹ , indicates the presence of the alkyl bromide.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would reveal:

-

Molecular Ion (M⁺): A key feature is the presence of two peaks of nearly equal intensity at m/z 189 and 191 .[3] This characteristic M, M+2 pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Common fragmentation includes the loss of the bromine atom (M-Br)⁺ at m/z 110 and alpha-cleavage next to the functional groups.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its terminal functional groups. This allows for selective, stepwise elaboration of the molecular scaffold. It has been notably used in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin.[4]

Safety and Handling

As a bifunctional alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[1][3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors.[1] Prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place below +30°C.[4][5]

References

- CAS Common Chemistry. (n.d.). This compound.

- PubChem. (n.d.). Heptanenitrile, 7-bromo-.

- NIST. (n.d.). This compound.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- University of Calgary. (n.d.). 13C-NMR.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

- 1. This compound | 20965-27-9 [amp.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20965-27-9 [chemicalbook.com]

- 5. This compound CAS#: 20965-27-9 [m.chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Spectroscopic Data of 7-bromoheptanenitrile: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 7-bromoheptanenitrile (CAS No. 20965-27-9), a bifunctional molecule incorporating both a nitrile and a bromoalkane moiety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just the raw spectral data but also the underlying principles and experimental considerations essential for accurate interpretation and application.

Introduction to this compound

This compound, with the linear formula Br(CH₂)₆CN, is a valuable building block in organic synthesis.[1] Its structure presents two reactive centers: the electrophilic carbon of the nitrile group and the electrophilic carbon attached to the bromine atom. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Properties:

-

Appearance: Colorless to light yellow liquid[6]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for obtaining reliable NMR data for this compound. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. It's crucial to be aware that solvent choice can influence chemical shifts.[7][8]

- Concentration: A concentration of 5-25 mg in 0.5-0.75 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be required.

- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

2. Instrument Parameters:

- ¹H NMR:

- Pulse Sequence: A standard single-pulse experiment is adequate.

- Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient to allow for full relaxation of the protons, ensuring accurate integration.

- Number of Scans (ns): For a sample of moderate concentration, 8 to 16 scans will provide a good signal-to-noise ratio.

- ¹³C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

- Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, such as the nitrile carbon, which have longer relaxation times.

- Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

Workflow for NMR Data Acquisition and Processing:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by several multiplets corresponding to the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromine groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.40 | Triplet | 2H | H₇ |

| 2.34 | Triplet | 2H | H₂ |

| 1.86 | Quintet | 2H | H₆ |

| 1.66 | Quintet | 2H | H₃ |

| 1.45 | Multiplet | 4H | H₄, H₅ |

Data sourced from Sigma-Aldrich. [4]

Interpretation:

-

H₇ (δ 3.40): The protons on the carbon adjacent to the bromine atom are the most deshielded due to the strong electronegativity of bromine, thus appearing furthest downfield.[9] The signal is a triplet because of coupling to the two adjacent protons on C₆.

-

H₂ (δ 2.34): The protons on the carbon adjacent to the electron-withdrawing nitrile group are also deshielded and appear as a triplet due to coupling with the two protons on C₃.[10]

-

H₆ (δ 1.86) and H₃ (δ 1.66): These protons are adjacent to the more deshielded methylene groups and appear as quintets.

-

H₄, H₅ (δ 1.45): The protons on the central methylene groups are the most shielded and their signals overlap, resulting in a complex multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 119.8 | C₁ (CN) |

| 33.8 | C₇ (CH₂Br) |

| 32.5 | C₆ |

| 28.1 | C₄ |

| 27.8 | C₅ |

| 25.1 | C₃ |

| 17.0 | C₂ |

Data sourced from Sigma-Aldrich. [4]

Interpretation:

-

C₁ (δ 119.8): The nitrile carbon appears in its characteristic region of the spectrum.[10]

-

C₇ (δ 33.8): The carbon attached to the bromine atom is significantly deshielded.

-

C₂-C₆: The remaining methylene carbons appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing groups.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation:

- Neat Sample: As this compound is a liquid, the spectrum can be conveniently run as a thin film between two salt (NaCl or KBr) plates.[4]

- Attenuated Total Reflectance (ATR): Alternatively, an ATR-IR spectrum can be obtained by placing a drop of the liquid directly on the ATR crystal.[4]

2. Data Acquisition:

- A background spectrum of the empty instrument (or clean ATR crystal) is first recorded.

- The sample is then placed in the instrument, and the sample spectrum is recorded.

- The instrument software automatically subtracts the background from the sample spectrum.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the nitrile and alkyl halide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938, 2860 | Strong | C-H (sp³) stretching |

| 2247 | Medium | C≡N stretching |

| 1460 | Medium | CH₂ bending |

| 645 | Strong | C-Br stretching |

Data sourced from the NIST Chemistry WebBook and SpectraBase. [4][5]

Interpretation:

-

C-H Stretch (2938, 2860 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain.[11][12]

-

C≡N Stretch (2247 cm⁻¹): This sharp, medium-intensity peak is a definitive indicator of the nitrile functional group.[11][13] The triple bond region around 2200 cm⁻¹ is often devoid of other signals, making this a highly diagnostic peak.[13]

-

C-Br Stretch (645 cm⁻¹): The absorption due to the C-Br stretching vibration is found in the fingerprint region of the spectrum.[14][15][16] Its position can be variable, but it is typically observed in the 500-600 cm⁻¹ range.[11]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.

1. Sample Preparation:

- The sample is diluted in a volatile organic solvent such as dichloromethane or hexane.[17][18] A typical concentration is around 10 µg/mL.[17]

2. GC Separation:

- A small volume of the diluted sample is injected into the gas chromatograph.

- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

- The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

3. MS Detection:

- As the separated components elute from the GC column, they enter the mass spectrometer.

- Ionization: The molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process forms a molecular ion (M⁺) and fragment ions.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

GC-MS Analysis Workflow:

Caption: Workflow for the analysis of this compound by GC-MS.

Mass Spectral Data

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds.

| m/z | Relative Abundance | Assignment |

| 191/189 | Low | [M]⁺ (Molecular Ion) |

| 110 | High | [M - Br]⁺ |

| 81/79 | Moderate | [Br]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Data interpreted from the NIST Chemistry WebBook. [5]

Interpretation:

-

Molecular Ion ([M]⁺): The presence of two molecular ion peaks at m/z 189 and 191, with a roughly 1:1 intensity ratio, is a hallmark of a compound containing one bromine atom.[14][19][20][21] This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[19][20][21]

-

[M - Br]⁺ (m/z 110): The loss of a bromine radical from the molecular ion is a common fragmentation pathway for bromoalkanes, resulting in a significant peak at m/z 110.[19]

-

[Br]⁺ (m/z 79/81): The observation of peaks at m/z 79 and 81 corresponds to the bromine cation isotopes.[19]

-

[C₄H₇]⁺ (m/z 55) and [C₃H₅]⁺ (m/z 41): These are common fragment ions resulting from the cleavage of the alkyl chain. The peak at m/z 41 is likely the stable allyl cation.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous spectroscopic characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key nitrile and alkyl bromide functional groups, and the mass spectrum confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. This guide serves as a foundational resource for scientists working with this versatile chemical intermediate, ensuring data integrity and facilitating its effective use in research and development.

References

- J. Chem. Phys. 101, 4103 (1994); [Link]

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

- Ohio State University Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Global Substance Registration System. (n.d.). This compound.

- YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP.

- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.

- SpringerLink. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447).

- Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.

- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- University of Cambridge Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy.

- LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.

- ResearchGate. (n.d.). One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides.

- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.

- Unknown. (n.d.). 13C-NMR. [PDF document]. Retrieved from a source providing a PDF on 13C NMR.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- National Institute of Standards and Technology. (n.d.). 1-Heptanol, 7-bromo-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- National Institutes of Health. (2025, March 20). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods.

Sources

- 1. 7-溴庚腈 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 20965-27-9 [amp.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 20965-27-9 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. scribd.com [scribd.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. m.youtube.com [m.youtube.com]

- 21. savemyexams.com [savemyexams.com]

7-Bromoheptanenitrile reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 7-Bromoheptanenitrile with Nucleophiles

Abstract

This compound (CAS No. 20965-27-9) is a highly versatile bifunctional linear C7 molecule, featuring a terminal nitrile group and a primary alkyl bromide. This unique structure makes it an invaluable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research.[1][2][3] The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the reactivity of this compound with various classes of nucleophiles, grounded in mechanistic principles and supported by field-proven experimental protocols.

Core Principles of Reactivity: The Sɴ2 Pathway

The primary alkyl halide structure of this compound dictates that its reactions with nucleophiles proceed almost exclusively through the Substitution Nucleophilic Bimolecular (Sɴ2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the reaction center.[4][5]

The rate of the Sɴ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4] Several factors are critical in designing a successful transformation:

-

Substrate Structure: As a primary haloalkane, this compound offers minimal steric hindrance at the electrophilic carbon, making it an ideal candidate for the Sɴ2 backside attack.[6]

-

Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.[7][8] Charged nucleophiles (e.g., RO⁻, CN⁻) are generally more potent than their neutral counterparts (e.g., ROH, H₂O).[7]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base, which facilitates the reaction.[7]

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are optimal for Sɴ2 reactions.[7][9] These solvents solvate the cation of the nucleophilic salt but do not form strong hydrogen bonds with the anion, leaving the nucleophile "naked" and highly reactive.[8]

Caption: General Sɴ2 mechanism for this compound.

Reactivity with Carbon Nucleophiles: Cyanide Ion

One of the most fundamental reactions of this compound is chain extension via substitution with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). This reaction is a powerful tool for extending a carbon chain by one carbon, converting the C7 bromide into a C8 dinitrile.[10][11][12]

The product, suberonitrile (octanedinitrile), is a valuable precursor for the synthesis of polyamides and other polymers.

Experimental Protocol: Synthesis of Suberonitrile

Objective: To replace the bromine atom of this compound with a nitrile group via an Sɴ2 reaction.

Materials:

-

This compound (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq)

-

Ethanol (or DMF)

-

Reflux condenser, round-bottom flask, heating mantle

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide in ethanol. Causality Note: Using an alcoholic or polar aprotic solvent is critical. The presence of significant amounts of water can lead to a competing hydrolysis reaction, forming 7-hydroxyheptanenitrile.[13]

-

Addition: Add this compound to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated potassium bromide (KBr).

-

Purification: Remove the solvent under reduced pressure. The resulting crude suberonitrile can be purified by vacuum distillation.

| Nucleophile | Solvent | Temperature | Typical Time | Typical Yield |

| KCN | Ethanol | Reflux (~78 °C) | 4-8 h | >85% |

| NaCN | DMF | 80-100 °C | 2-4 h | >90% |

Reactivity with Nitrogen Nucleophiles: Amines

This compound readily reacts with primary and secondary amines to yield N-substituted 7-aminoheptanenitriles.[14] These products are important intermediates in medicinal chemistry. For instance, this compound has been utilized in the synthesis of the immunosuppressive agent (±)-15-deoxyspergualin.[2][3]

The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon.[14] As this reaction generates hydrobromic acid (HBr), a non-nucleophilic base such as triethylamine (Et₃N) is typically added to neutralize the acid and drive the reaction to completion. Using an excess of the reactant amine can also serve this purpose if it is readily available and inexpensive.[14]

Caption: Experimental workflow for amine alkylation.

Reactivity with Oxygen Nucleophiles: Alkoxides

In a classic Williamson Ether Synthesis , alkoxides (RO⁻) serve as potent nucleophiles to displace the bromide from this compound, forming 7-alkoxyheptanenitriles.[15][16] This reaction is highly efficient for primary halides as the competing E2 elimination pathway is sterically disfavored.[16][17]

The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or metallic sodium.[17]

Experimental Protocol: Synthesis of 7-Methoxyheptanenitrile

Objective: To synthesize a 7-alkoxyheptanenitrile via the Williamson Ether Synthesis.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Methanol (excess)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 eq)

-

Standard inert atmosphere glassware

Procedure:

-

Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous methanol dropwise. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium methoxide. Trustworthiness Note: This step must be performed under a strict inert atmosphere as NaH reacts violently with water.

-

Nucleophilic Substitution: Add this compound dropwise to the freshly prepared sodium methoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

-

Work-up and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.

Intramolecular Reactivity: A Pathway to Carbocycles

A more advanced application of this compound's bifunctionality is its use in intramolecular cyclization reactions to form seven-membered rings, which are precursors to cycloheptanone.[18] This transformation, a variation of the Thorpe-Ziegler reaction, relies on generating a nucleophilic carbanion at the carbon alpha to the nitrile group.

This is achieved using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or sodium amide (NaNH₂). The resulting carbanion attacks the electrophilic carbon at the other end of the chain, displacing the bromide and forming a cyclic intermediate. Subsequent acidic workup and hydrolysis of the resulting enamine or imine yields the desired cycloheptanone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 20965-27-9 [chemicalbook.com]

- 3. This compound | 20965-27-9 [amp.chemicalbook.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. lecturio.com [lecturio.com]

- 6. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 7. brainkart.com [brainkart.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. organicmystery.com [organicmystery.com]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 18. Cycloheptanone synthesis [organic-chemistry.org]

electrophilic sites in 7-bromoheptanenitrile

An In-depth Technical Guide to the Electrophilic Sites of 7-Bromoheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [Br(CH₂_₎₆CN] is a bifunctional linear molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of a seven-carbon chain with reactive handles at both ends. Its utility stems from the distinct electrophilic nature of two key atomic centers: the carbon atom bonded to the bromine and the carbon atom of the nitrile group. This guide provides a comprehensive exploration of these electrophilic sites, delving into the electronic principles that govern their reactivity and presenting detailed, field-proven protocols for their selective transformation. By understanding the causality behind experimental choices, researchers can effectively leverage this compound in the synthesis of complex molecules, including pharmaceuticals and other advanced materials.

Introduction: The Molecular Architecture of this compound

This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₂BrN.[1][2][3] Its structure features a heptane backbone, with a bromo substituent at one terminus and a nitrile group at the other. This arrangement creates two distinct and chemoselectively addressable electrophilic centers, making it a valuable synthon in multi-step synthetic strategies.

| Property | Value | Reference |

| Molecular Weight | 190.08 g/mol | [1][3] |

| Boiling Point | 140-141 °C at 14 mmHg | [3][4] |

| Density | 1.265 g/mL at 25 °C | [3][4] |

| CAS Number | 20965-27-9 | [2] |

The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, while the nitrile group undergoes nucleophilic addition. This allows for a stepwise modification of the molecule, enabling the construction of complex architectures.

The Primary Electrophilic Site: The α-Carbon of the Alkyl Bromide

The carbon atom directly bonded to the bromine atom (the α-carbon) represents a classic electrophilic center.[5][6][7] This electrophilicity arises from the significant difference in electronegativity between carbon and bromine, resulting in a polarized C-Br bond. The bromine atom withdraws electron density, inducing a partial positive charge (δ+) on the α-carbon and making it a prime target for nucleophilic attack.[7]

Nucleophilic Substitution Reactions (Sₙ2)

Given that this compound is a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[6][8] This mechanism involves a backside attack by a nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[7]

Diagram 1: Sₙ2 Reaction at the α-Carbon

Caption: Sₙ2 mechanism at the α-carbon of this compound.

Experimental Protocol: Synthesis of 7-Azidoheptanenitrile

This protocol details the Sₙ2 reaction of this compound with sodium azide to yield 7-azidoheptanenitrile, a useful intermediate for click chemistry or reduction to the corresponding diamine.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Nucleophile Addition: Add 1.2 equivalents of sodium azide (NaN₃). The use of a slight excess of the nucleophile helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous workup removes the inorganic salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Second Electrophilic Site: The Nitrile Carbon

The carbon atom of the nitrile group (-C≡N) is another significant electrophilic center.[9][10][11][12] The triple bond between carbon and the more electronegative nitrogen atom is highly polarized, with the nitrogen atom pulling electron density away from the carbon.[10][11] This polarization is further enhanced by resonance, which depicts a formal positive charge on the carbon atom, making it susceptible to attack by nucleophiles.[12]

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[9][10][11][13]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[9][12] The reaction proceeds through an amide intermediate.[13]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[11] This also proceeds via an amide intermediate and results in the formation of a carboxylate salt, which requires a final acidification step to yield the carboxylic acid.[9][13]

Diagram 2: Hydrolysis of the Nitrile Group

Caption: Pathways for the hydrolysis of the nitrile group.

Experimental Protocol: Basic Hydrolysis to 7-Bromoheptanoic Acid

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and a 10-20% aqueous solution of sodium hydroxide.

-

Heating: Heat the mixture to reflux and maintain for several hours until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

-

Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

-

Purification: The crude 7-bromoheptanoic acid can be purified by recrystallization from a suitable solvent, such as hexane or water.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][12] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[11][12]

Experimental Protocol: Reduction to 7-Bromoheptan-1-amine

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure should be carried out by trained personnel in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

-

Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

LiAlH₄ Suspension: In the flask, prepare a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux for several hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for the safe decomposition of the reactive aluminum species and for the formation of a granular precipitate that is easy to filter.

-

Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the ethereal solvent. Combine the filtrate and the washings, and extract the aqueous layer with more solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under reduced pressure.

Reaction with Grignard Reagents to form Ketones

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group.[9][10][11] The initial addition forms an imine anion, which upon acidic workup, hydrolyzes to a ketone.[9][11][12]

Diagram 3: Grignard Reaction with the Nitrile Group

Caption: Synthesis of a ketone via Grignard reaction with the nitrile.

Chemoselectivity and Strategic Synthesis

The presence of two distinct electrophilic sites allows for selective transformations by carefully choosing the appropriate reagents and reaction conditions. For instance, a strong, soft nucleophile like azide will preferentially attack the softer electrophilic α-carbon of the alkyl bromide in an Sₙ2 reaction. In contrast, a hard nucleophile like a Grignard reagent will favor attack at the harder electrophilic carbon of the nitrile group. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular frameworks from simple, bifunctional starting materials like this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis due to its two well-defined electrophilic centers. The α-carbon of the alkyl bromide is susceptible to nucleophilic substitution, while the nitrile carbon undergoes nucleophilic addition. A thorough understanding of the electronic principles governing the reactivity of these sites, coupled with the application of robust and validated experimental protocols, empowers researchers to harness the full synthetic potential of this valuable molecule in the development of novel chemical entities.

References

- Reactions of Nitriles. (n.d.). Chemistry Steps.

- Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry.

- 7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020, May 30). Chemistry LibreTexts.

- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.

- Hydrolysis of nitriles. (n.d.). Chemguide.

- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.

- 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.

- Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts.

- Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry.

- Alkyl halide reaction summary. (2019, July 19). Chem Help ASAP.

- Heptanenitrile, 7-bromo-. (n.d.). PubChem.

- This compound. (n.d.). GSRS.

- This compound. (n.d.). NIST WebBook.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 7-溴庚腈 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 20965-27-9 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

Introduction: Understanding the Practical Utility of 7-Bromoheptanenitrile Solubility

An In-depth Technical Guide to the Solubility of 7-Bromoheptanenitrile in Organic Solvents

This compound, with the linear formula Br(CH₂)₆CN, is a bifunctional molecule of significant interest in organic synthesis.[1] Its utility as a building block stems from the presence of two distinct reactive centers: a terminal bromo-alkane and a nitrile group. This structure allows for sequential, selective reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. For instance, it has been utilized in the synthesis of immunosuppressive agents like (±)-15-deoxyspergualin.[2][3]

Effective use of this compound in a laboratory or industrial setting is fundamentally dependent on understanding its solubility. The choice of an appropriate solvent is critical for controlling reaction kinetics, facilitating purification processes such as crystallization and extraction, and ensuring the homogeneity of reaction mixtures. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical predictions grounded in its physicochemical properties with robust, field-proven experimental protocols for accurate solubility determination.

Part 1: Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is an illustrative example of a molecule with distinct polar and nonpolar regions, which govern its interactions.

The molecule consists of:

-

A Polar Nitrile Head (-C≡N): The significant electronegativity difference between carbon and nitrogen creates a strong dipole moment, making this end of the molecule polar. This group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.[4][5]

-

A Long Nonpolar Tail (-(CH₂)₆-): This hexamethylene chain is a classic nonpolar, hydrophobic segment. Its interactions are primarily limited to weak van der Waals dispersion forces.[6]

-

A Terminal Bromo Group (-Br): The carbon-bromine bond is polarized, adding a minor polar characteristic to the alkyl chain, but its influence is considerably less than that of the nitrile group.[7]

This dual nature predicts that this compound will not be a universally soluble compound. Its solubility will be a balance between the polar nitrile group's affinity for polar solvents and the nonpolar chain's affinity for nonpolar solvents. The principle of "like dissolves like" provides a strong framework for initial predictions.[8] Alkyl halides and long-chain nitriles generally exhibit good solubility in common organic solvents but are sparingly soluble in highly polar solvents like water.[7][9][10]

Data Presentation: Key Physicochemical Properties

A summary of the essential physical properties of this compound is crucial for both theoretical assessment and practical handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂BrN | [1][11] |

| Molecular Weight | 190.08 g/mol | [1][11] |

| Form | Liquid | [1][12] |

| Density | 1.265 g/mL at 25 °C | [1][2][12] |

| Boiling Point | 140-141 °C at 14 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.475 | [1][2][12] |

| Topological Polar Surface Area | 23.8 Ų | |

Qualitative Solubility Predictions

Based on the structural analysis, we can predict the qualitative solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

|---|---|---|---|

| Hexane | Nonpolar | High | The long alkyl chain of the solute has strong van der Waals interactions with the nonpolar solvent.[7] |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, strong dispersion forces dominate the interaction. |

| Diethyl Ether | Weakly Polar | High | The solvent has a large nonpolar component and can accommodate the solute's alkyl chain, while its ether oxygen can interact favorably with the polar regions. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and can effectively solvate both the polar and nonpolar portions of the molecule.[6] |

| Ethyl Acetate | Polar Aprotic | High | Balances polarity and nonpolar character, making it a good general-purpose solvent for molecules like this. |

| Acetone | Polar Aprotic | Moderate to High | The high polarity of acetone interacts well with the nitrile group, but it is less effective at solvating the long nonpolar tail compared to DCM or ethyl acetate. |

| Acetonitrile | Polar Aprotic | Moderate | While the nitrile groups would interact favorably ("like dissolves like"), the overall polarity of acetonitrile may not perfectly accommodate the long, nonpolar alkyl bromide tail. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group can act as a hydrogen bond donor to the nitrile's nitrogen lone pair, but the overall hydrogen-bonding network of ethanol is less favorable for the nonpolar alkyl chain.[4] |

| Methanol | Polar Protic | Low to Moderate | More polar than ethanol, making it a poorer solvent for the long hydrophobic tail. The energy cost of disrupting methanol's hydrogen bonding network is higher.[9] |

| Water | Polar Protic | Insoluble | The large, nonpolar alkyl chain is highly hydrophobic. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the solute-water interactions.[6][7][9] |

Part 2: Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for quantitative applications. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment, ideal for initial screening of potential reaction or purification solvents.[13][14]

Methodology:

-

Preparation: Label a series of small, clean, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested.

-

Solute Addition: Add approximately 0.1 mL of this compound to each test tube.

-

Solvent Titration: Add the first solvent dropwise (e.g., 0.2 mL portions) to the corresponding test tube.

-

Mixing: After each addition, cap and vigorously agitate the test tube for 10-20 seconds to ensure thorough mixing.[8]

-

Observation: Visually inspect the mixture for homogeneity. The presence of a single, clear liquid phase indicates solubility. The formation of two distinct layers (immiscibility) or a cloudy suspension indicates insolubility or partial solubility.[8]

-

Incremental Addition: Continue adding the solvent in 0.2 mL increments up to a total volume of 3 mL. Observe and record the results at each step.

-

Classification:

-

Soluble: A homogeneous solution is formed with ≤ 3 mL of solvent.

-

Partially Soluble: Some, but not all, of the solute dissolves, or the solution appears cloudy.

-

Insoluble: Two distinct phases remain, or the solute does not appear to dissolve at all.

-

Caption: Workflow for rapid qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by Isothermal Shake-Flask Method

This is the gold-standard method for generating precise, reproducible solubility data. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the solute in the supernatant.

Causality Behind Choices:

-

Excess Solute: Using an excess of solute is critical to ensure that the solution reaches true saturation and is in equilibrium with the undissolved phase.

-

Constant Temperature: Solubility is highly temperature-dependent. An isothermal water bath is used to eliminate temperature fluctuations, which would otherwise be a major source of error.

-

Extended Equilibration Time: A long agitation period (24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and an inaccurate measurement.

Methodology:

-

Apparatus Setup: Place several sealed vials or flasks containing an excess of this compound (e.g., 1-2 mL) and a known volume of the desired solvent (e.g., 10 mL) into an isothermal shaker water bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

-

Equilibration: Agitate the flasks at a constant speed for 24 to 48 hours. After this period, cease agitation and allow the flasks to rest in the water bath for at least 6 hours to allow the undissolved solute to settle completely.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each flask using a pre-warmed (to the bath temperature) glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This filtration step is crucial to prevent the transfer of any undissolved micro-droplets, which would artificially inflate the measured concentration.

-

Sample Preparation: Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the exact weight of the transferred solution. Dilute the sample to a known volume with an appropriate solvent (often the same solvent used for the experiment or one suitable for the chosen analytical method).

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical technique.

-

Gas Chromatography (GC): Ideal for volatile compounds. An internal standard should be used to ensure high accuracy.

-

Gravimetric Analysis: The simplest method. A known volume of the saturated solution is transferred to a pre-weighed dish, the solvent is carefully evaporated under reduced pressure or in a fume hood, and the dish is re-weighed. The mass difference corresponds to the dissolved solute. This method's accuracy depends on the non-volatility of the solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Caption: Workflow for quantitative solubility determination.

Conclusion: A Practical Framework for Researchers

This compound possesses a solubility profile governed by its dual-functionality, featuring a polar nitrile group and a nonpolar alkyl bromide chain. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents like hexane, dichloromethane, and ethyl acetate, with decreasing solubility in more polar and protic solvents like alcohols, and it is effectively insoluble in water.[4][6][7]

For drug development professionals and research scientists, moving beyond prediction to precise measurement is paramount. The provided experimental protocols offer a robust framework for this task. The rapid qualitative assessment allows for efficient initial screening, while the isothermal shake-flask method provides the high-quality, quantitative data necessary for process optimization, reaction design, and regulatory submissions. By applying these methodologies, researchers can confidently and accurately characterize the solubility of this compound, ensuring its effective and reliable application in their work.

References

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026, from a publicly available university lab manual.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026, from a publicly available university lab manual.

- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Alkyl Halides.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). Heptanenitrile, 7-bromo-. PubChem Compound Database.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.

- Quora. (2017, August 27). Why are alkyl halides used as solvents for relatively non-polar organic compounds?.

- U.S. Environmental Protection Agency. (n.d.). Heptanenitrile, 7-bromo- - Substance Details.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.

- BYJU'S. (n.d.). Nitriles- Structure.

- Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

Sources

- 1. 7-ブロモヘプタンニトリル 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 20965-27-9 [chemicalbook.com]

- 3. This compound | 20965-27-9 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. echemi.com [echemi.com]

- 10. byjus.com [byjus.com]

- 11. This compound [webbook.nist.gov]